molecular formula C12H9F2NO3S B2459171 3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid CAS No. 2248271-43-2

3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid

Cat. No. B2459171
M. Wt: 285.26
InChI Key: LZPGGJDFPCIKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It was first synthesized in 1971 by the pharmaceutical company Merck & Co. and was approved by the US Food and Drug Administration (FDA) in 1978. Diflunisal is structurally similar to aspirin and other NSAIDs, but it has a longer half-life and is more potent.

Safety And Hazards

The safety data sheet for a similar compound, dichloromethane, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new difluoromethylation reagents . This suggests that “3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid” and similar compounds may have potential applications in various areas of research and industry in the future .

properties

IUPAC Name

3-[5-(difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3S/c1-18-8-3-2-6(12(16)17)4-7(8)11-15-5-9(19-11)10(13)14/h2-5,10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPGGJDFPCIKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=NC=C(S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid

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